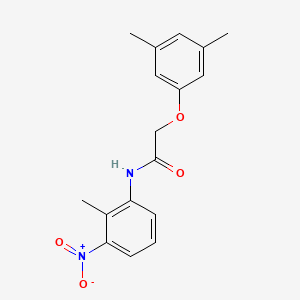![molecular formula C17H23NO3 B5837914 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BEO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BEO belongs to the class of spirooxindole compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell proliferation and survival. It also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to modulate the expression of various genes that are involved in inflammation and neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized from commercially available starting materials using standard laboratory techniques. Another advantage is its diverse biological activities, which make it a potential candidate for various scientific research applications. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One direction is to further explore its potential applications in cancer therapy. Studies could focus on optimizing the synthesis of this compound and evaluating its efficacy and safety in preclinical and clinical trials. Another direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, studies could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
合成法
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of an indole derivative with a cyclic ketone in the presence of a Lewis acid catalyst, followed by a spirocyclization reaction to form the spirooxindole core. The final step involves the introduction of a butyl and ethyl group to the spirooxindole core through a Grignard reaction.
科学的研究の応用
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-5-7-13-8-9-15-14(12-13)17(16(19)18(15)4-2)20-10-6-11-21-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFYVBIKRYYOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
